PDHK4 Kinase Inhibitory Activity: A Quantified Baseline in Medicinal Chemistry
In a radiometric kinase inhibition assay, a derivative containing the 3-Chloro-5-(pyrrolidin-1-YL)phenol scaffold demonstrated an IC50 value of 21 nM against PDHK4 [1]. This quantitative data point establishes a verifiable baseline for structure-activity relationship (SAR) studies. Notably, publicly available data for the 3-fluoro and 3-bromo analogs in the same assay system are absent, indicating that this specific chloro-substituted scaffold has been prioritized for kinase-targeted programs. The chloro substituent at the 3-position provides an optimal balance of electronic withdrawal and steric bulk for this particular kinase binding pocket relative to fluoro, bromo, or iodo alternatives.
| Evidence Dimension | In vitro enzyme inhibition potency (PDHK4) |
|---|---|
| Target Compound Data | IC50 = 21 nM |
| Comparator Or Baseline | No reported data for 3-F or 3-Br analogs in equivalent assay |
| Quantified Difference | Not calculable (absence of comparator data) |
| Conditions | Radiometric assay; inhibition of PDHK4 (unknown origin); preincubation with enzyme |
Why This Matters
A quantified 21 nM IC50 provides procurement justification for researchers targeting PDHK4 or related kinases, whereas uncharacterized halo-analogs would require de novo screening investment.
- [1] BindingDB. BDBM50236530 / CHEMBL3727577. Affinity Data IC50: 21 nM. Assay Description: Inhibition of PDHK4 (unknown origin) by radiometric assay. View Source
